![molecular formula C13H19N B061430 N-benzylcyclohexanamine CAS No. 4383-25-9](/img/structure/B61430.png)
N-benzylcyclohexanamine
Overview
Description
N-Benzylcyclohexanamine is a chemical compound with the molecular formula C13H19N . It has an average mass of 189.297 Da and a monoisotopic mass of 189.151749 Da .
Synthesis Analysis
The hydrogenolysis of N-benzylcyclohexylamine (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts having Pd contents between 0.5 and 10% . Three different silica supports were used, two of them having pore diameters of 60A and 40A and one an amorphous material .Molecular Structure Analysis
The molecular structure of N-Benzylcyclohexanamine consists of a benzyl group attached to a cyclohexanamine . The molecule contains a total of 34 bond(s). There are 15 non-H bond(s), 6 multiple bond(s), 3 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis
The hydrogenolysis of N-benzylcyclohexanamine (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts . The rates of debenzylations run over the Pd/SiO2 series of catalysts steadily increased with the use of the 10% Pd to the 2% Pd catalysts .Physical And Chemical Properties Analysis
N-Benzylcyclohexanamine is a colorless to yellow liquid . It has a molecular weight of 189.3 . The storage temperature is room temperature .Scientific Research Applications
Hydrogenolysis
N-Benzylcyclohexylamine (NBCA) is used in the process of hydrogenolysis . Hydrogenolysis is the breaking of a chemical bond by the addition of hydrogen . NBCA was used in a study carried out at low temperature and pressure using a series of Pd/SiO2 catalysts . The study found that the rates of debenzylations run over the Pd/SiO2 series of catalysts steadily increased . This application is significant in several areas of chemistry, including petroleum refining and organic synthesis .
Analytical Reference Standard
N-Benzylcyclohexylamine is used as an analytical reference standard . It is categorized as an arylcyclohexylamine . This compound has been found as a cutting agent in 3,4-MDMA samples . This application is intended for research and forensic applications .
Enzyme Engineering
N-Benzylcyclohexylamine is used in the field of enzyme engineering . It is used in the rational engineering of Imine Reductases (IREDs), aiding drug synthesis . This research offers an efficient method for engineering IRED, significantly improving conversion and selectivity for N-benzyl cyclo-tertiary amines .
Mechanism of Action
Target of Action
N-Benzylcyclohexanamine (NBCA) is a chemical compound with the molecular formula C13H19N The primary targets of NBCA are not explicitly mentioned in the available literature
Mode of Action
One study mentions its use in hydrogenolysis reactions . Hydrogenolysis is a chemical reaction where a chemical bond is cleaved or “lysed” by the addition of hydrogen . In the context of NBCA, it is used in organic synthesis to remove benzyl blocking or protecting groups from benzyl ethers, esters, amines, or amides . The reaction is initiated by the adsorption of the benzene ring on the catalyst surface where it acts as an ‘anchor’ to hold the C–O bond near the catalyst surface .
Biochemical Pathways
Given its use in hydrogenolysis reactions, it may be involved in pathways related to the synthesis and degradation of various organic compounds .
Result of Action
Its role in hydrogenolysis suggests that it may facilitate the removal of benzyl groups from various compounds, potentially altering their chemical structure and function .
Safety and Hazards
Future Directions
The hydrogenolysis of N-benzylcyclohexanamine (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts . The results suggest that this process could be further optimized by adjusting the Pd content and the type of silica support used . This could potentially lead to more efficient and cost-effective methods for the production of N-benzylcyclohexanamine and similar compounds in the future .
properties
IUPAC Name |
N-benzylcyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWYMFZAZUYNLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195951 | |
Record name | Benzenemethanamine, N-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylcyclohexanamine | |
CAS RN |
4383-25-9 | |
Record name | Benzenemethanamine, N-cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, N-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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